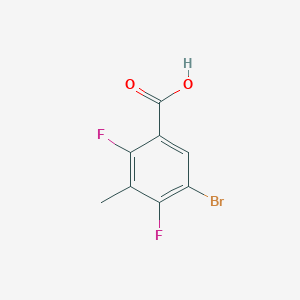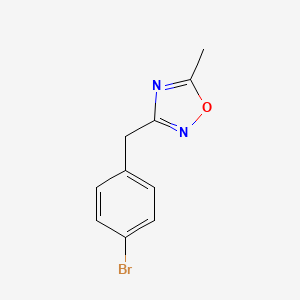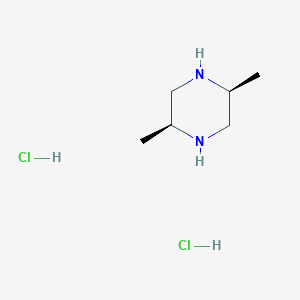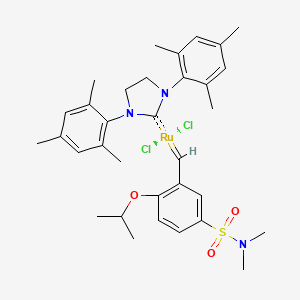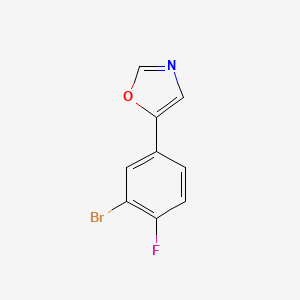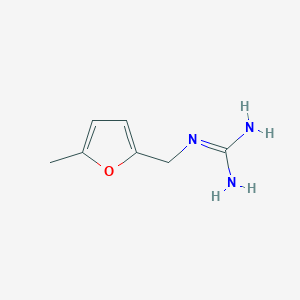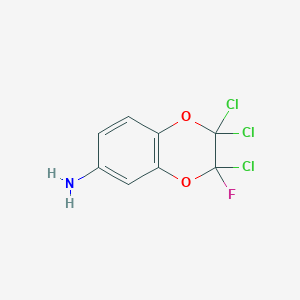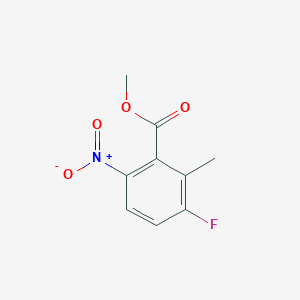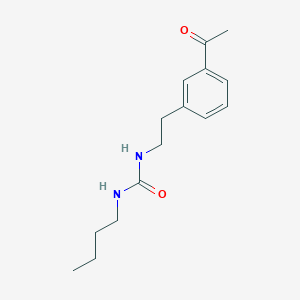
1-(2-(3-Acetylphenyl)ethyl)-3-butylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3-Acetylphenyl)ethyl)-3-butylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a phenyl ring substituted with an acetyl group and an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Acetylphenyl)ethyl)-3-butylurea can be achieved through a multi-step process. One common method involves the reaction of 3-acetylphenylacetic acid with butylamine to form an intermediate, which is then treated with phosgene or a phosgene equivalent to yield the desired urea derivative. The reaction conditions typically involve:
Temperature: 0-25°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the process.
化学反応の分析
Types of Reactions
1-(2-(3-Acetylphenyl)ethyl)-3-butylurea undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 1-(2-(3-Carboxyphenyl)ethyl)-3-butylurea
Reduction: 1-(2-(3-Hydroxyphenyl)ethyl)-3-butylurea
Substitution: 1-(2-(3-Nitrophenyl)ethyl)-3-butylurea
科学的研究の応用
1-(2-(3-Acetylphenyl)ethyl)-3-butylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2-(3-Acetylphenyl)ethyl)-3-butylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The urea moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
類似化合物との比較
Similar Compounds
- 1-(2-(3-Acetylphenyl)ethyl)-3-methylurea
- 1-(2-(3-Acetylphenyl)ethyl)-3-ethylurea
- 1-(2-(3-Acetylphenyl)ethyl)-3-propylurea
Uniqueness
1-(2-(3-Acetylphenyl)ethyl)-3-butylurea is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
特性
IUPAC Name |
1-[2-(3-acetylphenyl)ethyl]-3-butylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-4-9-16-15(19)17-10-8-13-6-5-7-14(11-13)12(2)18/h5-7,11H,3-4,8-10H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSACDSMFPRDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCCC1=CC(=CC=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride](/img/structure/B6321715.png)
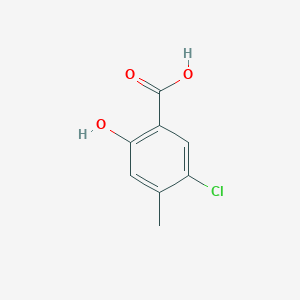
![3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321721.png)
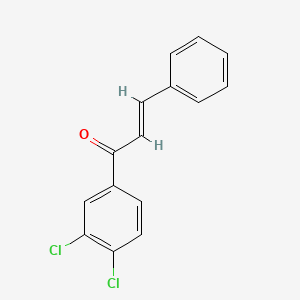
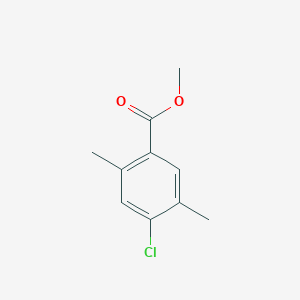
![4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6321748.png)
